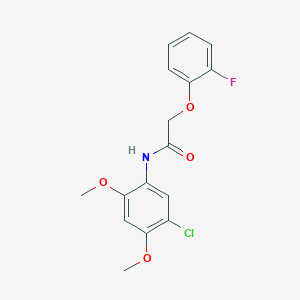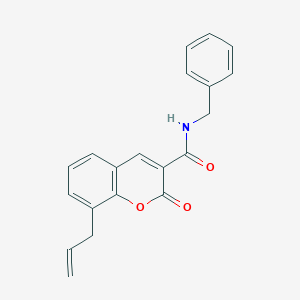![molecular formula C15H13N3OS B5853921 3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5853921.png)
3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PAC-1 and is a small molecule inhibitor of procaspase-3 activation. Procaspase-3 is an inactive precursor of caspase-3, which is a key enzyme involved in the process of apoptosis or programmed cell death. The inhibition of procaspase-3 activation by PAC-1 has been shown to have potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
The mechanism of action of PAC-1 involves the inhibition of procaspase-3 activation. Procaspase-3 is an inactive precursor of caspase-3, which is a key enzyme involved in the process of apoptosis or programmed cell death. By inhibiting procaspase-3 activation, PAC-1 prevents the activation of caspase-3 and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to have significant biochemical and physiological effects. It induces apoptosis in cancer cells, which leads to the death of these cells. PAC-1 has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PAC-1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. PAC-1 has also been shown to have low toxicity in animal models, making it a promising candidate for the development of anticancer drugs. However, PAC-1 has some limitations, such as its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on PAC-1. One potential direction is the development of PAC-1 analogs that have improved solubility and bioavailability. Another direction is the development of PAC-1-based anticancer drugs that can be used in clinical trials. Additionally, further research is needed to understand the mechanism of action of PAC-1 and its potential applications in other diseases.
Métodos De Síntesis
The synthesis of PAC-1 involves the reaction of 3-aminopyridine-2-carboxylic acid with thionyl chloride to form 3-pyridinyl isothiocyanate. This is then reacted with 3-phenylacryloyl chloride to form PAC-1. The synthesis of PAC-1 has been optimized to produce high yields of pure compound, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
PAC-1 has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs. PAC-1 has also been studied for its potential applications in other diseases, such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
Propiedades
IUPAC Name |
(E)-3-phenyl-N-(pyridin-3-ylcarbamothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-14(9-8-12-5-2-1-3-6-12)18-15(20)17-13-7-4-10-16-11-13/h1-11H,(H2,17,18,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMDQNZKIQNYDP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5853838.png)
![ethyl 4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5853848.png)



![ethyl 5-ethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5853890.png)

![ethyl [2-methoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5853904.png)
![N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5853908.png)
![4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5853926.png)
![1-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5853936.png)
![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5853937.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)